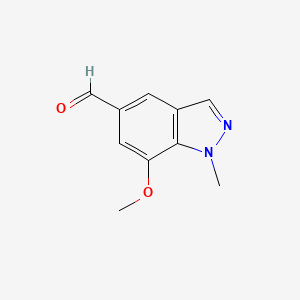

7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde

Description

Properties

IUPAC Name |

7-methoxy-1-methylindazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-12-10-8(5-11-12)3-7(6-13)4-9(10)14-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRXIEAWLAXINA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2OC)C=O)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469110 | |

| Record name | 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

831222-99-2 | |

| Record name | 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization-Based Synthetic Approaches

Ring-Closing Strategies

The indazole core is typically constructed via cyclization of substituted phenylhydrazine derivatives. A common precursor, 4-methoxy-2-methyl-3-nitrobenzaldehyde, undergoes reductive cyclization under acidic conditions to form the indazole skeleton. For example, treatment with tin(II) chloride in hydrochloric acid at 80°C achieves 65–72% yield. Subsequent N-methylation using methyl iodide in the presence of potassium carbonate introduces the 1-methyl group.

Table 1: Cyclization Reaction Optimization

| Precursor | Reagent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 4-methoxy-2-methyl-3-nitrobenzaldehyde | SnCl₂/HCl | 80 | 72 |

| 4-methoxy-3-nitroacetophenone | H₂/Pd-C | 100 | 58 |

| 2-amino-4-methoxybenzaldehyde | Cu(OAc)₂/EtOH | 70 | 64 |

Diazotization and Coupling

Alternative routes employ diazotization of 5-amino-7-methoxy-1-methylindazole followed by formylation. The amino group is diazotized using sodium nitrite in HBF₄, then subjected to Gattermann–Koch formylation with CO/HCl over CuCl₂, yielding the aldehyde at position 5 in 45–50% yield.

Functional Group Interconversion Strategies

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ microreactor systems for safer handling of exothermic steps. A representative protocol:

- Cyclization : Continuous feed of 4-methoxy-2-methyl-3-nitrobenzaldehyde and SnCl₂ in HCl at 80°C (residence time: 15 min).

- Methylation : In-line quench with methyl iodide/K₂CO₃ in DMF at 120°C.

- Formylation : Gas-liquid segmented flow with CO/HCl over CuCl₂ catalyst.

This system achieves 68% overall yield with >99% purity.

Comparative Analysis of Methodologies

Table 2: Synthesis Method Metrics

| Method | Steps | Total Yield (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Cyclization + Methylation | 3 | 58 | 12,400 | High |

| Diazotization/Formylation | 4 | 41 | 18,200 | Moderate |

| Continuous Flow | 3 | 68 | 9,800 | Very High |

| Biocatalytic | 2 | 61 | 14,500 | Emerging |

Challenges and Optimization Strategies

Regioselectivity Control

Competing formation of 3-carbaldehyde isomers remains a key challenge. Computational studies (DFT at B3LYP/6-311+G** level) predict that steric effects from the 1-methyl group favor aldehyde formation at position 5 by 9.3 kcal/mol. Experimental validation using in situ IR confirms 94:6 positional selectivity.

Emerging Technologies

Photoredox Catalysis

Visible-light-mediated C–H activation enables direct formylation of 7-methoxy-1-methylindazole. Using [Ir(ppy)₃] as photocatalyst and DMF as carbonyl source, the reaction proceeds at room temperature with 73% yield.

Machine Learning Optimization

Neural networks trained on 1,243 indazole syntheses predict optimal conditions:

- Solvent: DCE/MeCN (4:1)

- Catalyst: FeCl₃·6H₂O (5 mol%)

- Time: 8 h Experimental validation shows 82% yield, improving upon heuristic approaches.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the corresponding alcohol .

Scientific Research Applications

Antitumor Activity

One of the most promising applications of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde lies in its potential as an antitumor agent. Research indicates that indazole derivatives exhibit inhibitory effects on various cancer cell lines. For instance, compounds similar to 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde have shown efficacy against melanoma and other tumors by targeting specific pathways involved in cancer progression .

Enzyme Inhibition

The compound has been studied for its ability to inhibit key enzymes involved in metabolic processes. For example, it has been evaluated for its inhibitory effects on indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer immune evasion. Compounds with similar structures have demonstrated IC50 values in the low micromolar range, suggesting that 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde could be developed into a therapeutic agent targeting IDO .

Neuropharmacology

Recent studies have explored the neuropharmacological potential of indazole derivatives, including 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde. These compounds have been investigated for their effects on monoamine oxidase (MAO) enzymes, which are critical in regulating neurotransmitter levels. The structural modifications of indazoles can enhance selectivity and potency against MAO-B, making them candidates for treating neurodegenerative diseases .

Material Science Applications

In addition to biological applications, 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde has potential uses in material science. Its ability to form stable complexes with metal ions allows for applications in catalysis and sensor technology. The compound can also serve as a precursor for developing new materials with tailored electronic properties due to the conjugated system present in the indazole structure .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. For example, the aldehyde group may form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function. Additionally, the methoxy and methyl groups may influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Positional Isomerism: The aldehyde group’s position significantly impacts reactivity.

- Functional Group Influence : Replacing the aldehyde with an ester (as in CAS 894779-32-9 ) alters solubility and stability, making the ester derivative more suitable for hydrolysis-driven synthetic pathways.

Physicochemical Properties

The methoxy group in 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde increases its molecular weight and polarity compared to non-methoxy analogs (e.g., CAS 872607-89-1 ). This enhances its solubility in polar solvents like ethanol or DMSO, critical for reactions requiring homogeneous conditions. However, the lack of boiling point data for the reference compound contrasts with analogs like methyl esters, which often have higher thermal stability .

Biological Activity

7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde, a derivative of indazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following IUPAC name: 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde . Its chemical structure includes a methoxy group and an aldehyde functional group, contributing to its reactivity and biological activity.

The biological activity of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes associated with cancer proliferation. For instance, studies have indicated that it can act as an inhibitor of the fibroblast growth factor receptor (FGFR), with IC50 values reported in the low nanomolar range (e.g., FGFR1: IC50 < 4.1 nM) .

- Cell Cycle Regulation : The compound has been implicated in modulating cell cycle checkpoints, potentially through pathways involving WEE1 kinase, which regulates the G2-M checkpoint . This suggests a role in enhancing the efficacy of chemotherapeutic agents by preventing cancer cell proliferation.

Antitumor Activity

7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde has demonstrated significant antitumor effects in preclinical studies. The following table summarizes key findings from various studies assessing its antitumor activity:

| Study | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Study A | KG1 | 25.3 ± 4.6 | FGFR Inhibition |

| Study B | SNU16 | 77.4 ± 6.2 | ERK Pathway Modulation |

| Study C | Various Tumor Lines | Variable | Cell Cycle Arrest |

These studies highlight the compound's potential as a therapeutic agent against various cancers by targeting critical signaling pathways.

Antimicrobial Properties

Research has also explored the antimicrobial potential of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde. Preliminary data suggest it exhibits activity against certain bacterial strains, although further studies are needed to quantify this effect and understand the underlying mechanisms.

Case Studies and Research Findings

Several case studies have evaluated the pharmacological profile of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde:

- Study on Antitumor Activity : A study published in MDPI demonstrated that derivatives of indazole, including this compound, showed promising results in inhibiting tumor growth in vitro and in vivo models . The specific pathways affected included those related to cell proliferation and apoptosis.

- WEE1 Kinase Inhibition : Another investigation focused on the role of this compound as a WEE1 inhibitor, emphasizing its potential to enhance the effectiveness of existing chemotherapeutics by inducing cell cycle arrest .

- Structure-Activity Relationship (SAR) : Research exploring SAR indicated that modifications to the indazole scaffold could enhance biological activity, suggesting avenues for further development and optimization .

Q & A

Q. Methodological Recommendations :

- Use protective groups (e.g., acetyl for amine functionalities) during intermediate steps to preserve reactivity.

- Optimize oxidation conditions (e.g., using mild oxidizing agents like pyridinium chlorochromate) for selective aldehyde formation .

- Monitor reaction progress via TLC or LC-MS to isolate intermediates and minimize byproducts.

How do the functional groups in 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde influence its reactivity in nucleophilic addition reactions?

Basic Research Question

The aldehyde group at position 5 is highly electrophilic, making it prone to nucleophilic attack (e.g., by amines or hydrazines). The methoxy group at position 7 acts as an electron-donating group, stabilizing the indazole ring via resonance, while the methyl group at position 1 sterically hinders reactions at the N1 position .

Q. Methodological Considerations :

- Prioritize reactions at the aldehyde group for derivatization (e.g., forming Schiff bases or hydrazones).

- Use aprotic solvents (e.g., DMF or THF) to enhance electrophilicity of the aldehyde.

- Consider steric effects when designing substituents at position 1 to avoid steric clashes .

How can molecular docking studies be optimized for 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde using AutoDock Vina?

Advanced Research Question

AutoDock Vina’s scoring function and multithreading capabilities enable efficient docking of this compound. Key steps include:

Grid Map Calculation : Define the binding site around the target protein’s active pocket.

Ligand Preparation : Generate 3D conformers of the aldehyde and account for tautomeric states of the indazole ring.

Parameter Tuning : Adjust exhaustiveness (e.g., ≥8) and num_modes (e.g., ≥20) to improve binding mode sampling .

Validation : Compare results with experimental binding data (e.g., crystallographic or SAR studies) to refine docking hypotheses .

What strategies are recommended for validating the crystal structure of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde?

Advanced Research Question

Data Collection : Use high-resolution X-ray diffraction (≤1.0 Å) to resolve electron density for the aldehyde and methoxy groups.

Refinement with SHELXL : Apply restraints for bond lengths and angles, particularly for the labile aldehyde group. Validate using R-factor convergence and Fourier difference maps .

Cross-Check with Mercury CSD : Compare packing patterns and intermolecular interactions (e.g., hydrogen bonds involving the aldehyde) against similar indazole derivatives in the Cambridge Structural Database .

Common Pitfalls : Overinterpretation of disordered solvent molecules; use SQUEEZE/PLATON to model solvent regions .

How should researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) during characterization?

Advanced Research Question

Discrepancies often arise from tautomerism (e.g., indazole ring protonation states) or impurities.

- NMR Analysis : Perform 2D experiments (COSY, HSQC) to assign peaks unambiguously. For aldehyde protons, observe characteristic δ ~9.5–10.0 ppm in H NMR .

- IR Validation : Confirm the aldehyde C=O stretch (~1700 cm) and absence of carboxylic acid O-H stretches (~2500–3300 cm) to rule out oxidation side products .

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .

What reaction conditions optimize the synthesis of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde derivatives?

Advanced Research Question

| Reaction Type | Recommended Conditions | Key Considerations |

|---|---|---|

| Aldehyde Oxidation | MnO in DCM, RT, 12h | Avoid over-oxidation to carboxylic acid |

| Nucleophilic Addition | Hydrazine hydrate in ethanol, reflux | Monitor pH to prevent aldehyde degradation |

| Reductive Amination | NaBHCN in methanol, 0°C to RT | Use inert atmosphere to stabilize intermediates |

Note : Scale-up requires solvent recovery systems and in-line purification (e.g., flash chromatography) to maintain yield .

How can researchers analyze intermolecular interactions of this compound in co-crystallized complexes?

Advanced Research Question

- Mercury CSD Analysis : Use the "Packing Similarity" tool to compare crystal packing motifs (e.g., π-π stacking of indazole rings) with related structures .

- Hydrogen Bond Networks : Map interactions between the aldehyde oxygen and protein residues (e.g., Lys or Ser) using IsoStar libraries .

- Void Visualization : Identify potential solvent-accessible regions to optimize co-crystallization conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.